

2-Ethoxy-4,5-difluoroaniline: Structural Dynamics & Synthetic Methodologies[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Ethoxy-4,5-difluoroaniline

Cat. No.: B13224500

[Get Quote](#)

Executive Summary

2-Ethoxy-4,5-difluoroaniline (CAS: 1862941-92-1) represents a specialized fluorinated aniline scaffold increasingly relevant in the optimization of small-molecule therapeutics and advanced agrochemicals.[1] As a structural analog of the widely utilized 3,4-difluoroaniline and 4,5-difluoro-2-methoxyaniline, this compound offers a unique physicochemical profile: the ethoxy group at the ortho position introduces increased steric bulk and lipophilicity (LogP) compared to its methoxy counterparts, while the 4,5-difluoro substitution pattern modulates metabolic stability and electronic distribution.[1]

This technical guide dissects the molecular architecture, validated synthetic pathways, and reactivity profiles of **2-Ethoxy-4,5-difluoroaniline**, providing researchers with a rigorous framework for its application in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, VEGFR targets) where the aniline moiety serves as a critical hinge-binding element.

Physicochemical Architecture

The utility of **2-Ethoxy-4,5-difluoroaniline** stems from the interplay between its electron-donating ethoxy/amino groups and the electron-withdrawing fluorine atoms.[1]

Molecular Properties Table[1]

Property	Value / Description	Significance in Drug Design
Molecular Formula	C ₈ H ₉ F ₂ NO	Core stoichiometry.[1]
Molecular Weight	173.16 g/mol	Fragment-based drug discovery (FBDD) compliant (<200 Da).
Predicted LogP	-2.3 - 2.5	Enhanced lipophilicity vs. methoxy analog (LogP ~1.8), improving membrane permeability.
H-Bond Donors	2 (NH ₂)	Critical for H-bonding with kinase hinge regions (e.g., Met793 in EGFR).[1]
H-Bond Acceptors	3 (N, O, F)	Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.
pKa (Conjugate Acid)	~3.5 - 4.0	Reduced basicity compared to aniline (pKa 4.[1]6) due to electron-withdrawing fluorines. [1]
Topological Polar Surface Area	~35 Å ²	Indicates good oral bioavailability potential.

Electronic & Steric Effects[1]

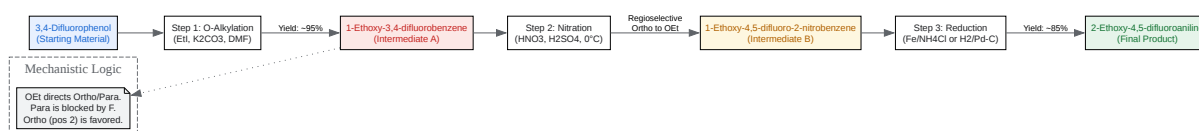
- **Fluorine Effect:** The fluorine atoms at positions 4 and 5 exert a strong inductive withdrawing effect (-I), lowering the pKa of the amine and reducing its nucleophilicity compared to non-fluorinated anilines. However, they also block metabolic oxidation at the typically labile para position.
- **Ethoxy Effect:** The 2-ethoxy group provides electron donation via resonance (+M), partially counteracting the fluorines' deactivation. Sterically, the ethyl chain forces the alkoxy group to

adopt a conformation that can influence the binding pocket fit, potentially improving selectivity over 2-methoxy analogs.

Synthetic Methodologies

The synthesis of **2-Ethoxy-4,5-difluoroaniline** is not typically achieved via direct fluorination of 2-ethoxyaniline due to poor regioselectivity.[1] Instead, a stepwise functionalization of 3,4-difluorophenol is the industry-standard "self-validating" protocol.[1] This route ensures correct regiochemistry through steric and electronic control.

Validated Synthetic Route (Graphviz)



[Click to download full resolution via product page](#)

Caption: Stepwise synthesis of **2-Ethoxy-4,5-difluoroaniline** ensuring regiochemical fidelity.

Detailed Protocol

Step 1: O-Alkylation (Ether Synthesis)[1]

- Reagents: 3,4-Difluorophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq).
- Solvent: DMF or Acetonitrile.
- Conditions: 60°C for 4–6 hours.
- Mechanism: S_N2 nucleophilic substitution. The phenoxide ion attacks the ethyl iodide.
- Checkpoint: Monitor disappearance of phenol by TLC (Hexane/EtOAc 8:2).

Step 2: Regioselective Nitration[1]

- Reagents: Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ (solvent/catalyst).
- Conditions: 0°C to Room Temperature.
- Causality: The ethoxy group is a strong ortho/para director. The fluorine atoms are weak deactivators. Position 6 (ortho to OEt) is sterically accessible. Position 2 (between OEt and F) is sterically hindered. However, in 3,4-difluoro-1-ethoxybenzene, the most activated position accessible is typically ortho to the ethoxy group.[1]
 - Note: Careful temperature control is required to prevent dinitration.[2]
- Purification: Recrystallization from Ethanol/Water to isolate the major isomer.

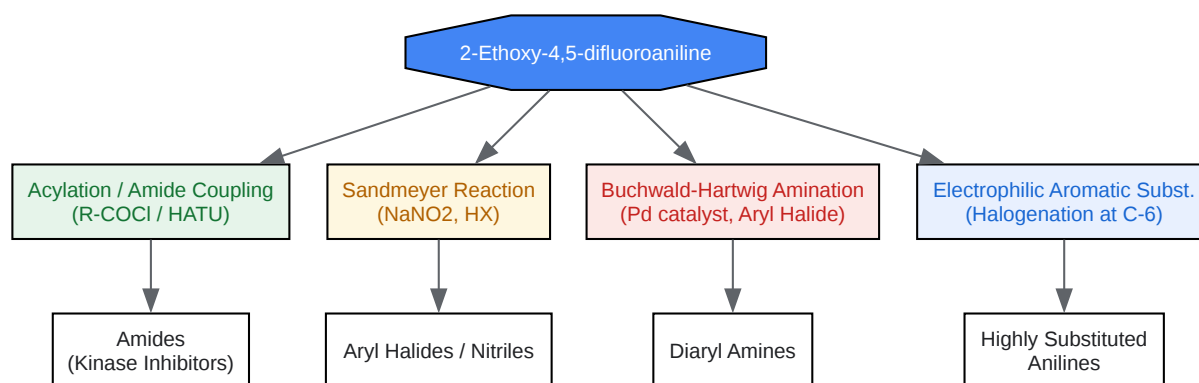
Step 3: Nitro Reduction[1]

- Reagents: Iron powder (5.0 eq), Ammonium Chloride (sat. aq.), Ethanol.
- Conditions: Reflux for 2 hours.
- Alternative: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol.
- Workup: Filter catalyst, concentrate, and neutralize.
- Validation: ¹H NMR should show a broad singlet (NH₂) around 3.5–5.0 ppm and disappearance of nitro signals.

Reactivity & Functionalization[3]

The chemical behavior of **2-Ethoxy-4,5-difluoroaniline** is dominated by the nucleophilicity of the amine and the electrophilic susceptibility of the ring.[1]

Reactivity Map (Graphviz)



[Click to download full resolution via product page](#)

Caption: Primary reaction pathways for functionalizing the **2-Ethoxy-4,5-difluoroaniline** core.

Key Transformations

- Amide Coupling (Drug Synthesis):
 - The primary amine reacts readily with acid chlorides or carboxylic acids (using coupling agents like HATU/EDC) to form amides. This is the standard linkage for attaching this "head group" to kinase inhibitor scaffolds (e.g., quinazolines).
 - Protocol Tip: Use a weak base (DIPEA) to scavenge acid; the reduced nucleophilicity (due to F) may require longer reaction times than non-fluorinated anilines.
- Sandmeyer Reaction:
 - Conversion to a diazonium salt (NaNO₂/HCl) allows substitution of the amine with Cl, Br, I, or CN. This is useful for generating building blocks for cross-coupling if the amine is not the final desired functional group.

Pharmaceutical Applications

Kinase Inhibitor Design

The 2-alkoxy-4,5-difluoroaniline motif is a bioisosteric replacement for the 3,4-dichloroaniline or 3-chloro-4-fluoroaniline moieties found in first-generation EGFR inhibitors (e.g., Gefitinib).[1]

- Mechanism: The aniline NH forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.[1]
- Advantage of 2-Ethoxy: The ethoxy group fills the hydrophobic pocket (often the "gatekeeper" region or solvent-exposed front pocket) more effectively than a methoxy group, potentially increasing potency against specific mutants (e.g., T790M).
- Metabolic Stability: The 4,5-difluoro pattern blocks the primary sites of metabolic hydroxylation (CYP450 mediated), extending the half-life of the drug candidate.[1]

Agrochemicals

Fluorinated anilines are key intermediates in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides). The 2-ethoxy-4,5-difluoro motif provides a balance of lipophilicity and electronic activation required for high-efficacy herbicides.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled with the rigorous precautions standard for fluorinated anilines.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity	Category 3	H301: Toxic if swallowed.[1][3]
Skin Irritation	Category 2	H315: Causes skin irritation.[4][5]
Eye Irritation	Category 2A	H319: Causes serious eye irritation.[4][5]
STOT-SE	Category 3	H335: May cause respiratory irritation.[1][5][6]

Handling Protocol:

- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

- Ventilation: All operations involving the solid or solutions must be performed inside a certified chemical fume hood.
- Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated compounds can be persistent.

References

- BenchChem. "2-Ethoxy-3,5-difluoroaniline and Related Fluoroanilines: Reactivity and Applications." BenchChem Technical Library. Accessed March 4, 2026.
- Sigma-Aldrich. "Safety Data Sheet: Fluoroanilines (Generic)." MilliporeSigma Safety Archives. Accessed March 4, 2026.
- PrepChem. "Synthesis of 4,5-difluoro-2-nitroaniline." PrepChem Organic Synthesis Database. Accessed March 4, 2026.
- BLD Pharm. "Product Information: **2-Ethoxy-4,5-difluoroaniline** (CAS 1862941-92-1)."[1] BLD Pharm Catalog. Accessed March 4, 2026.
- Google Patents. "Method of preparing 2,4-difluoroaniline and derivatives." EP0001825A1. Accessed March 4, 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1017779-71-3|4,5-Difluoro-2-methoxyaniline|BLD Pharm \[bldpharm.com\]](#)
- 2. [nbinno.com \[nbinno.com\]](#)
- 3. [merckmillipore.com \[merckmillipore.com\]](#)
- 4. [tcichemicals.com \[tcichemicals.com\]](#)
- 5. [assets.thermofisher.cn \[assets.thermofisher.cn\]](#)

- [6. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- To cite this document: BenchChem. [2-Ethoxy-4,5-difluoroaniline: Structural Dynamics & Synthetic Methodologies[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13224500/docs#2-ethoxy-4-5-difluoroaniline-structural-dynamics-synthetic-methodologies-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)